molecular formula C12H16ClNO3 B151240 Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride CAS No. 128073-50-7

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Cat. No. B151240
M. Wt: 257.71 g/mol
InChI Key: PMQLEMKSBRHVJY-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a compound that can be synthesized through various chemical reactions. The compound is related to the tetrahydroisoquinoline family, which has been the subject of research due to its potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds has been achieved through different methods. For instance, the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was accomplished through dynamic kinetic resolution, which involved enzymatic hydrolysis of the corresponding ethyl esters in aqueous buffer conditions . This method provided high enantiopurity and good yields, indicating a potential pathway for synthesizing ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride with similar stereochemical control.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be functionalized at various positions to yield different compounds. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity and chemical properties. For example, the stereochemistry of the products in the synthesis of Reissert compounds was determined using NMR spectroscopy .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives undergo various chemical reactions. The Vilsmeier-Haack reaction was used to synthesize a novel 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde, which exhibited distinctive chemical behavior when reacted with hydroxylamine hydrochloride . Additionally, the Wittig reaction was employed to stereoselectively produce E-4-carbethoxymethylene-1,2,3,4-tetrahydro-2-quinolones from 3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones . These reactions demonstrate the reactivity of the tetrahydroisoquinoline scaffold and provide insights into possible transformations for ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure and functional groups. While specific data on ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is not provided, related compounds have been synthesized and characterized. For instance, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate was described, which is an intermediate in the research of antibacterial fluoroquinolones . The properties of such compounds are typically determined through analytical and spectral data, which would also be applicable to the compound of interest.

Scientific Research Applications

Chemical Synthesis and Derivatization

Research into tetrahydroisoquinoline derivatives, including compounds structurally related to Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, has focused on their synthesis and derivatization. For instance, studies have explored the reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles, leading to the formation of various novel compounds through the opening of the pyrrole ring. These reactions highlight the versatility and reactivity of isoquinoline derivatives in chemical synthesis, offering pathways to a wide range of bioactive molecules and potential therapeutic agents (Surikova et al., 2008).

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) techniques have been applied to the synthesis of enantiomerically pure tetrahydroisoquinoline derivatives, demonstrating the potential of such compounds, including Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, in asymmetric synthesis and chiral chemistry. DKR processes, facilitated by enzymes such as CAL-B, have been employed to achieve high enantiopurity and yields in the synthesis of various tetrahydroisoquinoline carboxylic acids (Paál et al., 2008).

Antiviral Research

While direct research on the antiviral properties of Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride may be sparse, related tetrahydroisoquinoline derivatives have been synthesized and evaluated for their antiviral activity. For example, studies have explored the synthesis of novel tetrahydroisoquinoline derivatives and their potential as antiviral agents, although findings have shown varied levels of activity against viruses such as influenza and hepatitis C (Ivashchenko et al., 2014).

Antibacterial Applications

Ultrasound-promoted synthesis of novel quinoline derivatives, including structures related to tetrahydroisoquinoline carboxylates, has been investigated for potential antibacterial applications. These studies reveal the broad scope of tetrahydroisoquinoline derivatives in contributing to the development of new antibacterial agents with moderate activity against various bacterial strains (Balaji et al., 2013).

Safety And Hazards

The safety information for Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride includes several hazard statements: H302-H312-H332 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

Future Directions

The future directions for the research and development of Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride could involve the exploration of new and environmentally friendly methods for the synthesis of THIQ derivatives . This could include the development of more efficient multicomponent reactions and the exploration of new catalysts for cross-dehydrogenative coupling strategies .

properties

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQLEMKSBRHVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600732
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

CAS RN

128073-50-7
Record name 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(2-aminoethyl)phenol hydrochloride (4.60 g, 26.49 mmol) and 47% ethyl glyoxylate/toluene solution (polymer form) (6.15 mL, 29.14 mmol) in a mixed solvent of toluene/EtOH (50 mL) was heated under reflux for 18 hr. The reaction mixture was concentrated under reduced pressure. The precipitate was collected by filtration, and washed with ethyl acetate/diethyl ether to give ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (6.15 g, 23.86 mmol, 90%) as a white powder.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
ethyl glyoxylate toluene
Quantity
6.15 mL
Type
reactant
Reaction Step One
Name
toluene EtOH
Quantity
50 mL
Type
solvent
Reaction Step One

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